molecular formula C12H18N2O4 B4711370 N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide

N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide

Cat. No. B4711370
M. Wt: 254.28 g/mol
InChI Key: NTNUUDBKAQZYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide exerts its effects through multiple mechanisms. It has been shown to directly interact with proteins involved in inflammation and cancer, including NF-κB and STAT3. This compound also modulates the activity of enzymes involved in oxidative stress and apoptosis, such as Nrf2 and caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant effects, protecting against oxidative stress and DNA damage. This compound also has been shown to modulate the activity of enzymes involved in glucose metabolism, suggesting potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has limitations in terms of its solubility, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, and further research may lead to the development of novel therapies based on this compound.

Scientific Research Applications

N-(3-ethoxypropyl)-N'-(2-furylmethyl)ethanediamide has been the subject of numerous scientific studies, with research focusing on its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory effects by inhibiting the activation of NF-κB, a protein complex involved in the regulation of the immune response. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its neuroprotective effects, with research showing that it can protect against oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3-ethoxypropyl)-N'-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-2-17-7-4-6-13-11(15)12(16)14-9-10-5-3-8-18-10/h3,5,8H,2,4,6-7,9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUUDBKAQZYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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